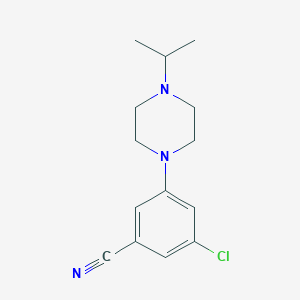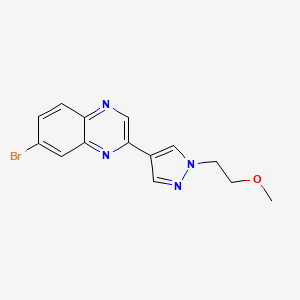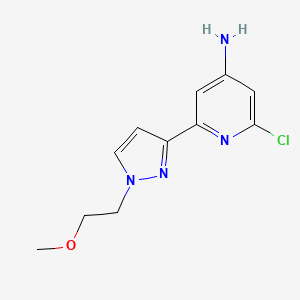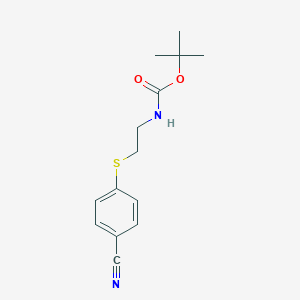
1-Methylcyclopentyl (4-nitrophenyl) carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylcyclopentyl (4-nitrophenyl) carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a 1-methylcyclopentyl group and a 4-nitrophenyl group attached to a carbonate moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylcyclopentyl (4-nitrophenyl) carbonate can be synthesized through the reaction of 1-methylcyclopentanol with 4-nitrophenyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: 1-Methylcyclopentyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form 1-methylcyclopentanol and 4-nitrophenol.
Common Reagents and Conditions:
Hydrolysis: Water and a base (e.g., sodium hydroxide).
Reduction: Sodium borohydride or hydrogen with a catalyst (e.g., palladium on carbon).
Major Products Formed:
Hydrolysis: 1-Methylcyclopentanol and 4-nitrophenol.
Reduction: 1-Methylcyclopentyl (4-aminophenyl) carbonate.
科学的研究の応用
1-Methylcyclopentyl (4-nitrophenyl) carbonate has several scientific research applications:
作用機序
The mechanism of action of 1-methylcyclopentyl (4-nitrophenyl) carbonate involves the reactivity of the carbonate and nitrophenyl groups. The carbonate group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The nitrophenyl group can participate in reduction reactions, where it is converted to an aminophenyl group .
類似化合物との比較
4-Nitrophenyl Carbonate: Similar in structure but lacks the 1-methylcyclopentyl group.
Bis(pentafluorophenyl) Carbonate: Another activated carbonate with different electron-withdrawing groups.
Uniqueness: 1-Methylcyclopentyl (4-nitrophenyl) carbonate is unique due to the presence of both the 1-methylcyclopentyl and 4-nitrophenyl groups, which confer specific reactivity and properties that are not observed in other similar compounds .
特性
IUPAC Name |
(1-methylcyclopentyl) (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-13(8-2-3-9-13)19-12(15)18-11-6-4-10(5-7-11)14(16)17/h4-7H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYQYFQEUQMBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














